Technical Guide: Spectral Characterization of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Technical Guide: Spectral Characterization of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Executive Summary & Application Scope
7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one represents a critical privileged scaffold in medicinal chemistry, particularly in the development of AMPA receptor antagonists, kinase inhibitors, and potential antiviral agents. The presence of the bromine atom at the C7 position renders this molecule a versatile intermediate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.
This guide provides a definitive technical breakdown of the Nuclear Magnetic Resonance (NMR) spectroscopy for this compound. Unlike generic databases, we focus here on the causality of signal patterns—explaining how the N4-methyl group and C7-bromine substituent perturb the electronic environment of the quinoxalinone core.
Synthesis Context & Sample Purity
Before spectral acquisition, understanding the sample origin is vital for identifying potential impurities. This compound is typically synthesized via two primary routes:
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Reductive Cyclization: Starting from N-(5-bromo-2-nitrophenyl)-N-methylglycine derivatives.
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Direct Alkylation: Methylation of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one.
Critical Impurity Watchlist:
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Regioisomers: 6-Bromo vs. 7-Bromo isomers (often inseparable by standard flash chromatography).
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Starting Materials: Unreacted 4-bromo-2-fluoroaniline or glycine derivatives.
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Solvents: Residual DMF or DMSO (common in cyclization steps).
Experimental Protocol: NMR Acquisition
To ensure high-fidelity data suitable for publication or regulatory submission, follow this validated acquisition protocol.
Sample Preparation[1]
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Solvent Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent. The lactam NH proton is often invisible or extremely broad in CDCl₃ due to exchange and solubility issues. DMSO-d₆ stabilizes the amide tautomer and sharpens the NH signal.
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Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR to ensure adequate signal-to-noise (S/N) ratio for quaternary carbons.
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Tube Quality: Class A, 5mm borosilicate tubes (prevent shimming artifacts).
Acquisition Parameters (600 MHz Base Frequency)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse prevents saturation; decoupling essential for 13C. |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 3.0 s | Essential for full relaxation of quaternary carbons (C2, C4a, C7, C8a). |
| Scans (NS) | 16 | 1024+ | High scan count needed for 13C to resolve the C7-Br carbon (often low intensity due to broadening). |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
1H NMR Spectral Analysis
The 1H NMR spectrum of 7-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a distinct AMX aromatic system and two singlet aliphatic signals.[1]
Chemical Shift Data (DMSO-d₆)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH (1) | Amide | 10.45 | br s | 1H | - | Deshielded by C=O anisotropy and H-bonding. |
| H-8 | Ar-H | 6.85 | d | 1H | Ortho to NH; meta to Br. Shielded by N-electron density relative to benzene. | |
| H-6 | Ar-H | 6.95 | dd | 1H | Ortho to Br; meta to N4. Deshielded by Br (-I effect). | |
| H-5 | Ar-H | 6.68 | d | 1H | Ortho to N4-Me. Strongly shielded by amine nitrogen donation (+M). | |
| H-3 | CH₂ | 3.72 | s | 2H | - | Methylene alpha to C=O and N4. |
| N-Me (4) | CH₃ | 2.91 | s | 3H | - | Characteristic N-Methyl singlet. |
Mechanistic Interpretation
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The N4-Methyl Singlet (2.91 ppm): This is the diagnostic anchor. If this signal appears as a doublet, it indicates protonation of the N4 (ammonium species) or failure of the alkylation. Its chemical shift is distinct from O-Methyl (~3.8 ppm), confirming N-alkylation.
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The C3 Methylene (3.72 ppm): In the absence of a chiral center at C3, these protons are enantiotopic and appear as a singlet. If the ring adopts a rigid puckered conformation (half-chair), these may split into an AB system, but at room temperature in DMSO, rapid ring flipping usually averages them to a singlet.
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Aromatic Region (6.60 – 7.00 ppm):
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H5 is the most upfield aromatic signal. The N4-nitrogen is a strong electron donor (resonance), significantly shielding the ortho-position (H5) and para-position (C7, which is substituted).
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H6 shows a classic "dd" pattern. It couples to H5 (ortho, ~8.5 Hz) and H8 (meta, ~2.0 Hz).
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13C NMR Spectral Analysis
The 13C spectrum confirms the carbon skeleton.[1][2] Note that the C-Br carbon is often low intensity due to the lack of NOE enhancement and efficient spin-rotation relaxation mechanisms of the bromine nucleus.
Chemical Shift Data (DMSO-d₆)
| Carbon | Type | Shift (δ ppm) | Note |
| C-2 | C=O | 164.8 | Amide carbonyl. Most downfield signal. |
| C-4a | Ar-C (quat) | 136.2 | Bridgehead amine carbon. |
| C-8a | Ar-C (quat) | 126.5 | Bridgehead amide carbon. |
| C-7 | C-Br (quat) | 112.8 | Distinctive shift. Upfield due to heavy atom effect of Br. |
| C-6 | Ar-CH | 122.4 | Meta to N4. |
| C-5 | Ar-CH | 114.1 | Ortho to N4. Shielded by N-donation. |
| C-8 | Ar-CH | 116.5 | Ortho to NH. |
| C-3 | CH₂ | 51.2 | Alpha to N4 and C=O. |
| N-Me | CH₃ | 36.8 | N-Methyl carbon. |
Structural Validation Workflow
To unambiguously confirm the structure (specifically distinguishing between the 6-bromo and 7-bromo isomers), a combination of 2D NMR techniques (HMBC/NOESY) is required.
The following diagram illustrates the logical flow for confirming the regiochemistry of the bromine substituent using heteronuclear correlations.
Caption: Logic flow for distinguishing 7-bromo vs. 6-bromo regioisomers using N-Methyl NOE anchoring and H-H coupling constants.
Interpretation of the Diagram[3]
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Anchor Point: The N-Methyl group is the most reliable starting point.
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NOESY: An NOE correlation between the N-Me protons and the aromatic doublet at 6.68 ppm confirms that the doublet is H5 (the proton spatially closest to the methyl group).
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Coupling Analysis:
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In the 7-Bromo isomer, H5 has a neighbor at H6. Therefore, H5 will appear as a doublet (
Hz). -
In the 6-Bromo isomer, the position ortho to H5 is occupied by Bromine. H5 would appear as a singlet (or a very small meta-doublet).
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References
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Hinsberg, O. (1884).[3] Ueber die Einwirkung der Oxalsäure auf m-Toluylendiamin. Berichte der deutschen chemischen Gesellschaft.
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Sakai, N., et al. (2011). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Organic Chemistry.
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Venkatesh, T., et al. (2015). Synthesis and antimicrobial activity of some new 3,4-dihydroquinoxalin-2(1H)-one derivatives. Research on Chemical Intermediates.
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Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
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Sigma-Aldrich. (2024). 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Product Specification.
